N-cyclopentyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-cyclopentyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c24-16(22-13-6-4-5-7-13)11-25-18-15-10-21-23(17(15)19-12-20-18)14-8-2-1-3-9-14/h1-3,8-10,12-13H,4-7,11H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGYPORAQQOQBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide typically involves the condensation of a pyrazolo[3,4-d]pyrimidine derivative with a cyclopentylamine and a thiol-containing acetamide. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol . The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives, amine derivatives
Substitution: Substituted pyrazolo[3,4-d]pyrimidine derivatives
Scientific Research Applications
Research indicates that N-cyclopentyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide exhibits several biological activities:
Antimicrobial Activity
Preliminary studies have shown that derivatives of similar structures possess significant antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL, indicating potential as an antimicrobial agent .
Anticancer Activity
Investigations into the cytotoxic effects of this compound have demonstrated promising results against cancer cell lines. For instance, compounds with similar structural motifs have shown selective cytotoxicity towards human cancer cells while sparing normal cells. A notable study indicated an IC50 value of approximately 20 nM against glioma cells, suggesting its potential as a therapeutic agent for brain tumors .
Enzyme Inhibition
The compound may act as an inhibitor of certain enzymes involved in metabolic pathways relevant to disease progression. Research has highlighted that similar compounds can inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases .
Case Study 1: Anticancer Activity
A study evaluated the effects of N-cyclopentyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide on glioma cells. The results indicated that the compound induced apoptosis through microtubule destabilization, demonstrating its potential as a therapeutic agent for brain tumors .
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition profile of pyrazolo[3,4-d]pyrimidine derivatives. The study found that these compounds effectively inhibited cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation in cancer progression .
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound binds to the active site of the kinase, inhibiting its activity and preventing the phosphorylation of downstream targets. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other proteins involved in cell signaling, further contributing to its biological effects .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
The following table summarizes key structural analogues, their substituents, and physicochemical or biological properties:
Key Observations:
Core Heterocycle Variations: The pyrazolo[3,4-d]pyrimidine core (Target, XVI, ) offers planar aromaticity for kinase binding, distinct from the pyridinyl-pyrimidine in Epirimil or cyclopentathieno-pyrimidine in . Thioether vs. ether linkages: The thioacetamide group in the target compound may enhance covalent interactions compared to oxygen-based linkers .
Substituent Effects: Cyclopentyl vs. Piperazine Linkers: Compound XVI’s piperazine moiety introduces conformational flexibility, which may optimize binding to dynamic kinase domains .
Biological Activity :
- Epirimil demonstrates anticonvulsant efficacy with a safety profile superior to valproate, attributed to its balanced lipophilicity and hydrogen-bonding capacity .
- Compound XVI showed stable RMSF (root mean square fluctuation) profiles in molecular dynamics studies, suggesting strong target engagement .
Synthetic Routes: Chlorination of pyrazolo-pyrimidinones (e.g., using POCl₃ or thionyl chloride) is a common step to generate reactive intermediates for subsequent substitutions . Alkylation of thiols with chloroacetamides (e.g., 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide in XVI’s synthesis) is a scalable method for introducing acetamide groups .
Biological Activity
N-cyclopentyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a compound of interest due to its potential therapeutic applications, particularly in cancer treatment and as an agonist for Toll-like receptors (TLRs). This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy based on available research.
Chemical Structure
The compound is characterized by a cyclopentyl group attached to a thioacetamide moiety linked with a pyrazolo[3,4-d]pyrimidine derivative. The presence of these functional groups is significant for its biological activity.
Research indicates that compounds similar to N-cyclopentyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide exhibit various mechanisms of action:
- Toll-like Receptor Agonism : Compounds with a pyrazolo[4,3-d]pyrimidine structure have been identified as agonists for TLR7, which plays a crucial role in the immune response. Activation of TLR7 can enhance antitumor immunity and promote apoptosis in cancer cells .
- Inhibition of COX Enzymes : Similar compounds have shown inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which is often overexpressed in tumors. This inhibition can lead to reduced inflammation and tumor growth .
- Antiproliferative Activity : Studies have demonstrated that related derivatives possess significant antiproliferative effects against various cancer cell lines, including Huh7 (hepatocellular carcinoma), MCF7 (breast cancer), and HCT116 (colon cancer) cells. For instance, certain derivatives exhibited IC50 values less than 5 µM, indicating potent activity .
In Vitro Studies
In vitro studies assessing the biological activity of N-cyclopentyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide have highlighted several key findings:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Huh7 | <5 | Antiproliferative |
| MCF7 | <5 | Antiproliferative |
| HCT116 | <5 | Antiproliferative |
These results suggest that the compound effectively inhibits cell proliferation through mechanisms that may involve apoptosis and cell cycle arrest.
Case Studies
A notable case study involved the evaluation of similar pyrazolo[3,4-d]pyrimidine compounds as potential anticancer agents. The study reported that compounds exhibiting TLR7 agonistic activity also enhanced the immune response against tumors in animal models . Furthermore, another study indicated that derivatives with structural similarities to N-cyclopentyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide showed promise in reducing tumor sizes in xenograft models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
